(-)-Bromocyclen

Description

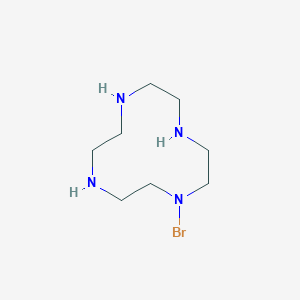

Structure

3D Structure

Properties

Molecular Formula |

C8H19BrN4 |

|---|---|

Molecular Weight |

251.17 g/mol |

IUPAC Name |

1-bromo-1,4,7,10-tetrazacyclododecane |

InChI |

InChI=1S/C8H19BrN4/c9-13-7-5-11-3-1-10-2-4-12-6-8-13/h10-12H,1-8H2 |

InChI Key |

PZWVPSYRUMUGMW-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCCN(CCNCCN1)Br |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to (-)-Bromocyclen: Structure, Properties, and Analysis

Disclaimer: This guide addresses the chemical entity Bromocyclen. Specific experimental data for the isolated levorotatory enantiomer, (-)-Bromocyclen, such as its absolute configuration and specific biological activity compared to its dextrorotatory counterpart, are not extensively available in the public domain. Therefore, this document primarily details the properties and analytical methods for Bromocyclen as a racemic mixture, with a focus on its stereochemical nature.

Chemical Structure and Properties

This compound is the levorotatory enantiomer of the synthetic organochlorine compound Bromocyclen. Due to the presence of three chiral centers in its bicyclo[2.2.1]hept-2-ene core, Bromocyclen can exist as multiple stereoisomers. Commercially, it is typically available as a racemic mixture.[1]

Chemical Identifiers

The following table summarizes the key chemical identifiers for Bromocyclen.

| Identifier | Value | Reference |

| IUPAC Name | 5-(bromomethyl)-1,2,3,4,7,7-hexachlorobicyclo[2.2.1]hept-2-ene | [2] |

| CAS Number | 1715-40-8 | [2][3] |

| Molecular Formula | C₈H₅BrCl₆ | [2][3] |

| SMILES | C1C(C2(C(=C(C1(C2(Cl)Cl)Cl)Cl)Cl)Cl)CBr | [2] |

| InChI | InChI=1S/C8H5BrCl6/c9-2-3-1-6(12)4(10)5(11)7(3,13)8(6,14)15/h3H,1-2H2 | [2] |

| InChIKey | DAASOABUJRMZAD-UHFFFAOYSA-N | [2] |

Physicochemical Properties

The table below lists the known physical and chemical properties of Bromocyclen.

| Property | Value | Reference |

| Molecular Weight | 393.75 g/mol | [2][3] |

| Appearance | White solid | [1] |

| Melting Point | 77.0 °C | [4] |

| Boiling Point | 372.8 ± 37.0 °C (Predicted) | [4] |

| Density | 1.95 ± 0.1 g/cm³ (Predicted) | [4] |

| Solubility | Data not readily available | |

| XLogP3 | 4.4 | [2] |

Biological Activity and Mechanism of Action

Bromocyclen is classified as a cyclodiene insecticide and acaricide.[5] Like other insecticides in this class, its primary mode of action is believed to be the non-competitive antagonism of the gamma-aminobutyric acid (GABA) receptor-ionophore complex.[6][7][8][9]

Signaling Pathway

GABA is the primary inhibitory neurotransmitter in the insect central nervous system. The binding of GABA to its receptor (GABA-A) opens a chloride ion channel, leading to hyperpolarization of the neuron and inhibition of nerve impulse transmission. Cyclodiene insecticides are thought to bind to a site within the chloride channel of the GABA-A receptor, distinct from the GABA binding site. This binding allosterically blocks the influx of chloride ions, even when GABA is bound to the receptor. The consequence is a disruption of inhibitory neurotransmission, leading to hyperexcitation of the central nervous system, convulsions, and ultimately, death of the insect.[6][8][10]

Caption: Proposed mechanism of action of this compound on the GABA-A receptor.

Experimental Protocols

While information on the synthesis of this compound is scarce, a detailed protocol for the enantioselective analysis of Bromocyclen enantiomers has been published. This method is crucial for studying the environmental fate and biological effects of the individual stereoisomers.

Enantioselective Determination of Bromocyclen Enantiomers

The following protocol is adapted from a study on the determination of Bromocyclen enantiomers in fish tissue.[11]

Objective: To separate and quantify the enantiomers of Bromocyclen from a biological matrix.

Methodology: Solid-Phase Microextraction (SPME) coupled with Gas Chromatography (GC) with Electron-Capture Detection (ECD) or Inductively Coupled Plasma Mass Spectrometry (ICP-MS).[11]

Procedure:

-

Sample Preparation:

-

Homogenize the tissue sample.

-

Perform a liquid-liquid extraction with an appropriate organic solvent (e.g., hexane/acetone mixture).

-

Centrifuge and collect the organic layer.

-

Concentrate the extract under a gentle stream of nitrogen.

-

Re-dissolve the residue in a suitable solvent for SPME.

-

-

Solid-Phase Microextraction (SPME):

-

Expose a polydimethylsiloxane (PDMS) coated SPME fiber to the headspace of the sample vial.

-

Allow for a defined extraction time at a controlled temperature to ensure equilibrium is reached.

-

Retract the fiber into the needle.

-

-

Gas Chromatography (GC) Analysis:

-

Injector: Desorb the analytes from the SPME fiber in the hot GC inlet.

-

Column: Use a chiral capillary column (e.g., CP-Chirasil-Dex CB) to separate the enantiomers.[11]

-

Oven Program: A precise temperature program is required for optimal separation. An example program is:

-

Initial temperature: 50°C (hold for 1 min)

-

Ramp 1: 40°C/min to 140°C

-

Ramp 2: 0.2°C/min to 155°C[11]

-

-

-

Detection:

-

Electron-Capture Detector (ECD): Highly sensitive for halogenated compounds like Bromocyclen.

-

Inductively Coupled Plasma Mass Spectrometry (ICP-MS): Provides element-specific detection (e.g., for bromine), offering high selectivity.

-

Caption: Workflow for the enantioselective analysis of Bromocyclen.

Synthesis

Conclusion

This compound is a chiral organochlorine insecticide whose specific properties as an isolated enantiomer are not well-documented in publicly available scientific literature. It is typically encountered as a racemic mixture. The primary mechanism of action for Bromocyclen, as a cyclodiene insecticide, is the non-competitive antagonism of the GABA-A receptor, leading to insect mortality through central nervous system disruption. While the synthesis of Bromocyclen follows the general principles of Diels-Alder chemistry, a specific, detailed protocol is lacking. A robust analytical method for the separation of its enantiomers has been developed, which is essential for future research into the stereospecific biological activity and environmental fate of this compound. Further research is needed to isolate and characterize the individual enantiomers of Bromocyclen to fully understand their respective toxicological and environmental profiles.

References

- 1. Bromocyclen [sitem.herts.ac.uk]

- 2. Bromocyclen | C8H5BrCl6 | CID 15583 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. Bromocyclen | 1715-40-8, Bromocyclen Formula - ECHEMI [echemi.com]

- 5. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]

- 6. royalsocietypublishing.org [royalsocietypublishing.org]

- 7. researchgate.net [researchgate.net]

- 8. books.rsc.org [books.rsc.org]

- 9. Cyclodiene insecticides inhibit GABAA receptor-regulated chloride transport - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Mechanisms of Action, Resistance and Toxicity of Insecticides Targeting GABA Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Enantioselective determination of the organochlorine pesticide bromocyclen in spiked fish tissue using solid-phase microextraction coupled to gas chromatography with ECD and ICP-MS detection - PubMed [pubmed.ncbi.nlm.nih.gov]

(-)-Bromocyclen (CAS 1715-40-8): A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Bromocyclen, a chlorinated cyclodiene insecticide, is a potent non-competitive antagonist of the γ-aminobutyric acid (GABA) type A receptor. This technical guide provides a comprehensive overview of its chemical and physical properties, mechanism of action, synthesis, and analytical methodologies. While primarily utilized as a pesticide, its specific interaction with the GABA-A receptor makes it a valuable tool for neuropharmacological research. This document synthesizes available data to serve as a resource for scientists interested in its application as a chemical probe for studying GABAergic neurotransmission and for professionals in drug development exploring receptor-channel interactions.

Chemical and Physical Properties

This compound is a solid organochlorine compound with a complex bicyclic structure.[1][2] Its physicochemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 1715-40-8 | [1] |

| Molecular Formula | C₈H₅BrCl₆ | [1] |

| Molecular Weight | 393.75 g/mol | [1] |

| IUPAC Name | 5-(bromomethyl)-1,2,3,4,7,7-hexachlorobicyclo[2.2.1]hept-2-ene | [1] |

| Synonyms | Bromociclen, Alugan, Bromodan | [3] |

| Boiling Point | 372.8 °C at 760 mmHg | |

| Density | 1.95 g/cm³ | |

| LogP | 5.90 | [3] |

| Solubility | Soluble in organic solvents such as isooctane and ethyl acetate.[4][5] May also be soluble in DMSO.[6] | - |

| Stability | Stable under recommended storage conditions.[7] | - |

Mechanism of Action: GABA-A Receptor Antagonism

The primary pharmacological target of this compound is the GABA-A receptor, a ligand-gated ion channel that mediates the majority of fast inhibitory neurotransmission in the central nervous system. As a member of the cyclodiene insecticide family, this compound acts as a non-competitive antagonist of the GABA-A receptor.[8] It binds to a site within the chloride ion channel pore, distinct from the GABA binding site, thereby physically blocking the influx of chloride ions. This inhibition of the chloride current prevents the hyperpolarization of the neuronal membrane that would normally occur upon GABA binding, leading to hyperexcitability of the nervous system and, in insects, toxicity.

Synthesis

-

Chlorination: The initial step involves the exhaustive chlorination of a bicyclo[2.2.1]hept-2-ene derivative to introduce the six chlorine atoms onto the bicyclic core.

-

Bromination: Subsequent to chlorination, a bromomethyl group is introduced at the 5-position of the hexachlorinated norbornene structure. This is typically achieved through a free-radical bromination reaction.

Experimental Protocols

Analysis in Biological Samples (Fish Tissue)

The following protocol is a summary of a method developed for the enantioselective determination of bromocyclen in fish tissue.

4.1.1. Sample Preparation: Solid-Phase Microextraction (SPME)

-

Homogenize fish tissue samples.

-

Perform a liquid-liquid extraction of the homogenate using an appropriate organic solvent (e.g., a mixture of cyclohexane and ethyl acetate).

-

Dry the organic extract over anhydrous sodium sulfate.

-

Concentrate the extract.

-

Expose a SPME fiber (e.g., polydimethylsiloxane-divinylbenzene) to the headspace of the heated extract to adsorb the analytes.

4.1.2. Instrumental Analysis: Gas Chromatography (GC)

-

GC System: A gas chromatograph equipped with either an Electron Capture Detector (ECD) or an Inductively Coupled Plasma Mass Spectrometer (ICP-MS).

-

Chiral Column: A commercial chiral capillary column (e.g., CP-Chirasil-Dex CB) is used for the enantiomeric separation.

-

Temperature Program:

-

Initial temperature: 50°C, hold for 1 minute.

-

Ramp 1: Increase to 140°C at a rate of 40°C/min.

-

Ramp 2: Increase to 155°C at a rate of 0.2°C/min.

-

-

Injector: Splitless injection at an appropriate temperature.

-

Carrier Gas: Helium.

Toxicological Data

The acute oral toxicity of Bromocyclen has been determined in rats.

| Parameter | Species | Route | Value | Reference(s) |

| LD₅₀ | Rat | Oral | 12,500 mg/kg | [10] |

It is important to note that while the acute oral toxicity in rats is low, as an organochlorine pesticide, concerns regarding its environmental persistence and potential for bioaccumulation exist.[8]

Applications in Research

Given its specific mechanism of action as a non-competitive antagonist of the GABA-A receptor chloride channel, this compound can be a useful research tool in several areas:

-

Neuropharmacology: To study the structure and function of the GABA-A receptor ion channel.

-

Toxicology: As a reference compound for studying the neurotoxic effects of cyclodiene insecticides.

-

Drug Discovery: As a tool compound in screening assays to identify new modulators of the GABA-A receptor.

-

Environmental Science: As an analytical standard for monitoring the environmental presence of this pesticide.[11]

Conclusion

This compound is a well-characterized cyclodiene insecticide with a specific mode of action involving the blockade of the GABA-A receptor chloride channel. While its primary application is in pest control, its defined pharmacological profile makes it a valuable molecule for scientific research, particularly in the fields of neuropharmacology and toxicology. This guide provides a consolidated source of technical information to support its use in a research and development setting.

References

- 1. Bromocyclen | C8H5BrCl6 | CID 15583 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. Bromociclen | SIELC Technologies [sielc.com]

- 4. Bromocyclen 10 µg/mL in Isooctane | LGC Standards [lgcstandards.com]

- 5. hpc-standards.com [hpc-standards.com]

- 6. Bromocyclen | Others 15 | 1715-40-8 | Invivochem [invivochem.com]

- 7. aksci.com [aksci.com]

- 8. (+)-Bromocyclen | Benchchem [benchchem.com]

- 9. Buy Bromocyclen | 1715-40-8 [smolecule.com]

- 10. 1715-40-8 | CAS DataBase [m.chemicalbook.com]

- 11. Bromocyclen PESTANAL , analytical standard 1715-40-8 [sigmaaldrich.com]

An In-depth Technical Guide on the Core Mechanism of Action of (-)-Bromocyclen

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Bromocyclen is a member of the cyclodiene class of organochlorine insecticides. While specific quantitative data for this compound is limited in publicly available literature, its mechanism of action can be confidently inferred from the extensive research conducted on other cyclodiene insecticides. This technical guide elucidates the core mechanism of action of this compound, focusing on its interaction with the γ-aminobutyric acid type A (GABA-A) receptor. The document provides a detailed overview of the signaling pathway, comparative quantitative data from related compounds, comprehensive experimental protocols for mechanistic studies, and visualizations to aid in the understanding of its molecular interactions and experimental workflows.

Introduction

This compound is a chlorinated hydrocarbon insecticide belonging to the cyclodiene group.[1] Like other compounds in this class, its insecticidal activity stems from its ability to disrupt the central nervous system of insects. The primary molecular target of cyclodiene insecticides is the GABA-A receptor, a ligand-gated ion channel crucial for inhibitory neurotransmission. By acting as a non-competitive antagonist, this compound is presumed to block the normal physiological function of this receptor, leading to hyperexcitation of the nervous system, convulsions, and ultimately, the death of the insect. This guide provides a detailed examination of this mechanism.

Core Mechanism of Action: Non-Competitive Antagonism of the GABA-A Receptor

The principal mechanism of action for cyclodiene insecticides, and therefore presumed for this compound, is the non-competitive antagonism of the GABA-A receptor.

The GABA-A Receptor

The GABA-A receptor is a pentameric ligand-gated ion channel that, upon binding of the neurotransmitter GABA, opens to allow the influx of chloride ions (Cl⁻) into the neuron. This influx of negative ions hyperpolarizes the neuron's membrane, making it less likely to fire an action potential and thus mediating an inhibitory effect on neurotransmission.

Interaction of this compound with the GABA-A Receptor

This compound is believed to bind to a site within the transmembrane domain of the GABA-A receptor, specifically within the chloride ion channel pore. This binding site is distinct from the GABA binding site, which is located on the extracellular domain of the receptor. By binding within the channel, this compound physically obstructs the flow of chloride ions, even when GABA is bound to the receptor. This mode of action is termed non-competitive antagonism because this compound does not directly compete with GABA for its binding site. The consequence of this channel blockade is a loss of inhibitory signaling, leading to uncontrolled neuronal firing.

Signaling Pathway

The following diagram illustrates the signaling pathway affected by this compound.

Quantitative Data

| Compound | Assay | Species | IC₅₀ / Kᵢ (nM) | Reference |

| Dieldrin | [³⁵S]TBPS Binding | Rat Brain | 28 | [2] |

| Endrin | [³⁵S]TBPS Binding | Rat Brain | 14 | [2] |

| Endosulfan I | [³⁵S]TBPS Binding | Rat Brain | 23 | [2] |

| Heptachlor Epoxide | [³⁵S]TBPS Binding | Rat Brain | 20 | [2] |

Table 1: Comparative Potency of Cyclodiene Insecticides on the GABA-A Receptor.

Similarly, acute toxicity data for this compound is not widely reported. The following table provides LD₅₀ values for related cyclodiene insecticides.

| Compound | Route | Species | LD₅₀ (mg/kg) |

| Dieldrin | Oral | Rat | 38 |

| Endrin | Oral | Rat | 7.5 |

| Aldrin | Oral | Rat | 40 |

| Heptachlor | Oral | Rat | 40 |

Table 2: Comparative Acute Oral Toxicity of Cyclodiene Insecticides in Rats.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of GABA-A receptor non-competitive antagonists like this compound.

Radioligand Binding Assay: [³⁵S]TBPS Displacement

This assay is used to determine the binding affinity of a compound to the picrotoxin site within the GABA-A receptor chloride channel.

Objective: To quantify the binding affinity of this compound to the GABA-A receptor by measuring its ability to displace the radioligand [³⁵S]t-butylbicyclophosphorothionate ([³⁵S]TBPS).

Materials:

-

Rat brain tissue (e.g., cortex or whole brain)

-

Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

[³⁵S]TBPS (specific activity ~80-120 Ci/mmol)

-

Unlabeled TBPS or picrotoxin (for non-specific binding determination)

-

Test compound: this compound

-

Glass fiber filters

-

Scintillation cocktail and counter

Procedure:

-

Membrane Preparation:

-

Homogenize rat brain tissue in ice-cold homogenization buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

-

Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.

-

Resuspend the resulting pellet (P2 fraction) in fresh buffer and repeat the centrifugation step.

-

Finally, resuspend the pellet in assay buffer and determine the protein concentration (e.g., using a Bradford assay).

-

-

Binding Assay:

-

In a series of tubes, add a constant amount of membrane preparation (e.g., 100-200 µg of protein).

-

Add a fixed concentration of [³⁵S]TBPS (typically 1-2 nM).

-

For total binding, add buffer.

-

For non-specific binding, add a high concentration of unlabeled TBPS (e.g., 2 µM) or picrotoxin (e.g., 10 µM).

-

For competition binding, add varying concentrations of this compound.

-

Incubate the tubes at 25°C for 90 minutes.

-

-

Filtration and Counting:

-

Terminate the binding reaction by rapid filtration through glass fiber filters under vacuum.

-

Wash the filters rapidly with ice-cold buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific [³⁵S]TBPS binding as a function of the log concentration of this compound.

-

Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific [³⁵S]TBPS binding) from the resulting competition curve.

-

Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

-

Electrophysiology: Two-Electrode Voltage-Clamp (TEVC) on Xenopus Oocytes

This technique allows for the direct measurement of the effect of a compound on the function of the GABA-A receptor.

Objective: To characterize the inhibitory effect of this compound on GABA-induced chloride currents in Xenopus oocytes expressing insect or mammalian GABA-A receptors.

Materials:

-

Xenopus laevis oocytes

-

cRNA for the desired GABA-A receptor subunits

-

Two-electrode voltage-clamp setup (amplifier, micromanipulators, perfusion system)

-

Recording solution (e.g., ND96)

-

GABA

-

This compound

Procedure:

-

Oocyte Preparation and Injection:

-

Harvest and defolliculate Xenopus laevis oocytes.

-

Inject the oocytes with cRNA encoding the subunits of the GABA-A receptor of interest.

-

Incubate the oocytes for 2-5 days to allow for receptor expression.

-

-

Electrophysiological Recording:

-

Place an oocyte in the recording chamber and perfuse with recording solution.

-

Impale the oocyte with two microelectrodes (one for voltage recording, one for current injection).

-

Clamp the oocyte membrane potential at a holding potential of -60 to -80 mV.

-

-

Drug Application:

-

Apply a known concentration of GABA to elicit an inward chloride current.

-

After a stable baseline response to GABA is established, co-apply GABA with varying concentrations of this compound.

-

Wash out the drugs between applications to allow for receptor recovery.

-

-

Data Analysis:

-

Measure the peak amplitude of the GABA-induced current in the absence and presence of this compound.

-

Plot the percentage of inhibition of the GABA-induced current as a function of the log concentration of this compound.

-

Determine the IC₅₀ value for the inhibition of the GABA-A receptor.

-

Conclusion

Based on its classification as a cyclodiene insecticide, the core mechanism of action of this compound is the non-competitive antagonism of the GABA-A receptor. By binding to a site within the chloride ion channel, it blocks the inhibitory action of GABA, leading to hyperexcitation of the central nervous system in insects. While direct quantitative data for this compound is lacking in the public domain, the provided comparative data for other cyclodienes and the detailed experimental protocols offer a robust framework for its study and characterization. Further research is warranted to determine the specific binding affinity and toxicity of this compound to provide a more complete understanding of its pharmacological profile.

References

Biological Activity of (-)-Bromocyclen Enantiomers: A Review of Available Data

Despite the established chirality of the cyclodiene insecticide bromocyclen, a comprehensive analysis of the differential biological activities of its individual enantiomers, including the (-)-bromocyclen form, remains largely absent from publicly available scientific literature. While the separation of bromocyclen enantiomers has been achieved, subsequent detailed pharmacological and toxicological studies comparing their effects appear to be limited or unpublished. This technical guide, therefore, summarizes the known information about bromocyclen and provides a framework for the anticipated enantioselective activity based on the broader understanding of chiral pesticides and their interaction with target sites.

Introduction to Bromocyclen and its Chirality

Bromocyclen, with the chemical name 5-(bromomethyl)-1,2,3,4,7,7-hexachlorobicyclo[2.2.1]hept-2-ene, is a chlorinated cyclodiene insecticide. The molecule possesses three chiral centers, leading to the existence of multiple stereoisomers. The presence and separation of these enantiomers from fish samples were first reported by Pfaffenberger and colleagues in 1994, utilizing gas chromatography. However, this foundational work focused on the analytical aspects of detection and did not delve into the biological activities of the separated enantiomers.

Presumed Mechanism of Action: Interaction with GABA Receptors

Cyclodiene insecticides, as a class, are known to exert their neurotoxic effects by acting as non-competitive antagonists of the γ-aminobutyric acid (GABA) receptor. GABA is the primary inhibitory neurotransmitter in the insect central nervous system. By binding to a site within the chloride ion channel of the GABA receptor, these insecticides block the influx of chloride ions that normally occurs upon GABA binding. This inhibition of the GABAergic system leads to a state of hyperexcitability, convulsions, and ultimately, the death of the insect.

It is highly probable that the insecticidal activity of bromocyclen enantiomers is mediated through this same mechanism. The differential binding affinity and blocking efficacy of the individual enantiomers at the GABA receptor would be the primary determinant of their respective toxicities.

The following diagram illustrates the general signaling pathway of GABA and the inhibitory action of cyclodiene insecticides.

Quantitative Data on Enantioselective Activity

A thorough search of scientific databases reveals a lack of specific quantitative data comparing the biological activities of this compound and its corresponding enantiomer(s). To provide a comprehensive technical guide, data in the format of Table 1 would be necessary.

Table 1: Comparative Biological Activity of Bromocyclen Enantiomers (Hypothetical Data)

| Enantiomer | Target | Assay Type | IC50 / Ki (nM) | Efficacy (% Inhibition) |

| This compound | Insect GABA Receptor | Radioligand Binding | Data not available | Data not available |

| (+)-Bromocyclen | Insect GABA Receptor | Radioligand Binding | Data not available | Data not available |

| This compound | Rat GABA Receptor | Electrophysiology | Data not available | Data not available |

| (+)-Bromocyclen | Rat GABA Receptor | Electrophysiology | Data not available | Data not available |

| This compound | Drosophila melanogaster | Topical Application | Data not available | Data not available |

| (+)-Bromocyclen | Drosophila melanogaster | Topical Application | Data not available | Data not available |

This table is for illustrative purposes only. The data presented is hypothetical due to the absence of published research.

Experimental Protocols

Detailed experimental protocols for assessing the enantioselective biological activity of bromocyclen would be crucial for future research. The following outlines the necessary methodologies.

Enantiomer Separation and Purification

A critical first step is the isolation of the individual enantiomers. The gas chromatographic method developed by Pfaffenberger et al. (1994) provides a basis for this separation. For biological testing, a preparative chiral chromatography method, such as preparative High-Performance Liquid Chromatography (HPLC) with a suitable chiral stationary phase, would be required to obtain sufficient quantities of each enantiomer with high enantiomeric purity.

The workflow for such an experiment is depicted below.

In Vitro Assays: GABA Receptor Binding and Function

Radioligand Binding Assays: These assays would quantify the binding affinity of each enantiomer to the GABA receptor. Membranes prepared from insect or mammalian neural tissue would be incubated with a radiolabeled ligand known to bind to the cyclodiene site (e.g., [³H]-EBOB) in the presence of varying concentrations of the separated bromocyclen enantiomers. The concentration of the enantiomer that inhibits 50% of the specific binding of the radioligand (IC50) would be determined.

Electrophysiological Assays: Techniques such as the two-electrode voltage clamp using Xenopus oocytes expressing specific GABA receptor subtypes would allow for the functional characterization of the enantiomers' effects. The ability of each enantiomer to block GABA-induced chloride currents would be measured, providing information on their efficacy as antagonists.

In Vivo Assays: Insecticidal Activity and Mammalian Toxicity

Insecticidal Activity: The separated enantiomers would be administered to a target insect species (e.g., houseflies, cockroaches) via topical application or feeding. The dose-response relationship would be established to determine the lethal dose for 50% of the population (LD50) for each enantiomer.

Mammalian Toxicity: Acute toxicity studies in a model organism, such as rats or mice, would be necessary to assess the potential for enantioselective toxicity to non-target species. The LD50 values for oral and dermal routes of administration would be determined for each enantiomer.

Conclusion and Future Directions

While the chemical basis for the existence of this compound and its other stereoisomers is established, a critical knowledge gap exists regarding their differential biological activities. Based on the extensive literature on other chiral pesticides, it is reasonable to hypothesize that the enantiomers of bromocyclen exhibit significant differences in their insecticidal potency and potentially their toxicity to non-target organisms. Future research should prioritize the preparative separation of bromocyclen enantiomers and the subsequent detailed investigation of their interactions with the GABA receptor and their in vivo toxicological profiles. Such studies are essential for a complete understanding of the environmental and health implications of this insecticide and for the potential development of enantiopure active ingredients with improved efficacy and safety profiles.

The Synthesis and Discovery of Bromocyclen: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bromocyclen, a member of the cyclodiene insecticide family, is a chlorinated hydrocarbon with a history of use in veterinary medicine to control ectoparasites. Its discovery and development are rooted in the mid-20th-century expansion of organochlorine chemistry for pest control. The synthesis of bromocyclen is achieved through a two-step process commencing with a Diels-Alder reaction to form a hexachlorinated norbornene framework, followed by a selective allylic bromination. Like other cyclodiene insecticides, bromocyclen's mechanism of action involves the antagonism of the γ-aminobutyric acid (GABA) receptor-gated chloride channel in the central nervous system of insects, leading to hyperexcitation and mortality. This technical guide provides an in-depth overview of the synthesis, discovery, and mechanism of action of bromocyclen, including detailed experimental protocols and a summary of its biological and toxicological data.

Introduction

Bromocyclen, chemically known as 5-(bromomethyl)-1,2,3,4,7,7-hexachlorobicyclo[2.2.1]hept-2-ene, is a synthetic organochlorine compound. It belongs to the cyclodiene class of insecticides, which were widely developed and used in the mid-20th century. While many cyclodienes have been phased out due to environmental persistence and toxicity concerns, understanding their synthesis and mode of action remains relevant for the study of insecticide resistance, toxicology, and the development of new pest control agents. This guide details the chemical synthesis of bromocyclen, the historical context of its discovery, and the molecular mechanisms underlying its insecticidal activity.

Chemical Properties

A summary of the key chemical properties of bromocyclen is presented in Table 1.

| Property | Value |

| Chemical Formula | C₈H₅BrCl₆ |

| Molecular Weight | 393.75 g/mol |

| IUPAC Name | 5-(bromomethyl)-1,2,3,4,7,7-hexachlorobicyclo[2.2.1]hept-2-ene |

| CAS Number | 1715-40-8 |

| Appearance | White solid |

| Synonyms | Alugan, Bromodan, Bromociclen |

Synthesis of Bromocyclen

The synthesis of bromocyclen is a two-step process that first establishes the core bicyclic structure, followed by the introduction of the bromomethyl functional group.

Step 1: Diels-Alder Reaction for Chlordene Synthesis

The synthesis begins with the Diels-Alder reaction between hexachlorocyclopentadiene and cyclopentadiene to form the intermediate, chlordene (1,2,3,4,7,7-hexachloro-5,6-bis(methylene)bicyclo[2.2.1]hept-2-ene). This [4+2] cycloaddition is a characteristic reaction for the synthesis of cyclodiene insecticides.

Reaction Scheme:

Caption: Diels-Alder reaction of hexachlorocyclopentadiene and cyclopentadiene.

-

Materials: Hexachlorocyclopentadiene, cyclopentadiene, and a suitable solvent (e.g., toluene).

-

Procedure:

-

In a reaction vessel equipped with a stirrer, thermometer, and reflux condenser, dissolve hexachlorocyclopentadiene in the solvent.

-

Slowly add an equimolar amount of freshly distilled cyclopentadiene to the solution. The reaction is exothermic and may require cooling to maintain the desired temperature.

-

After the addition is complete, heat the mixture to reflux for several hours to ensure the reaction goes to completion.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

The crude chlordene can be purified by recrystallization or distillation.

-

Note: A patent from the era suggests that the reaction between hexachlorocyclopentadiene and cyclopentadiene can proceed vigorously at room temperature, necessitating cooling. The reaction is typically carried out at temperatures below 200°C.[1]

Step 2: Allylic Bromination of Chlordene

The second step involves the allylic bromination of the chlordene intermediate to introduce the bromomethyl group, yielding bromocyclen. N-Bromosuccinimide (NBS) is the preferred reagent for this transformation as it provides a low, constant concentration of bromine, which favors allylic substitution over addition to the double bond.[2][3][4] The reaction is typically initiated by light or a radical initiator.

Reaction Scheme:

Caption: Allylic bromination of chlordene to form bromocyclen.

-

Materials: Chlordene, N-bromosuccinimide (NBS), a suitable solvent (e.g., carbon tetrachloride), and a radical initiator (e.g., benzoyl peroxide) or a light source.

-

Procedure:

-

Dissolve chlordene in the solvent in a reaction vessel equipped with a reflux condenser and a stirrer.

-

Add NBS and a catalytic amount of the radical initiator to the solution.

-

Heat the mixture to reflux while irradiating with a UV lamp to initiate the radical chain reaction.

-

Monitor the reaction by TLC or GC for the disappearance of the starting material and the formation of the product.

-

After the reaction is complete, cool the mixture and filter off the succinimide byproduct.

-

Wash the filtrate with water and an aqueous solution of sodium thiosulfate to remove any remaining bromine.

-

Dry the organic layer over an anhydrous salt (e.g., magnesium sulfate), filter, and remove the solvent under reduced pressure.

-

The crude bromocyclen can be purified by column chromatography or recrystallization.

-

Discovery and Historical Context

The discovery of bromocyclen is situated within the broader historical context of the development of cyclodiene insecticides. The foundational Diels-Alder reaction, which forms the basis of their synthesis, was first described in the 1920s and 1930s. The insecticidal properties of these polycyclic chlorinated hydrocarbons were discovered around 1945. This led to the commercialization of several cyclodiene insecticides, such as chlordane, aldrin, and dieldrin, in the post-World War II era. Bromocyclen was developed as a veterinary insecticide, primarily for the control of ectoparasites on domestic animals.

Mechanism of Action: GABA Receptor Antagonism

The insecticidal activity of bromocyclen, like other cyclodiene insecticides, is due to its action on the central nervous system of insects. Specifically, it acts as a non-competitive antagonist of the γ-aminobutyric acid (GABA) receptor-gated chloride channel.

Signaling Pathway

In a healthy neuron, the binding of the neurotransmitter GABA to its receptor opens a chloride ion channel, leading to an influx of chloride ions. This hyperpolarizes the neuron, making it less likely to fire an action potential, thus producing an inhibitory effect. Bromocyclen binds to a site within the chloride channel of the GABA-A receptor, blocking the channel and preventing the influx of chloride ions. This antagonism of the GABAergic inhibition leads to a state of hyperexcitation of the central nervous system, resulting in convulsions, paralysis, and ultimately the death of the insect.

Caption: Signaling pathway of GABAergic inhibition and its disruption by bromocyclen.

Experimental Protocol: Radioligand Binding Assay for GABA Receptor

The interaction of cyclodiene insecticides with the GABA receptor can be studied using a radioligand binding assay. This protocol is a general method and can be adapted for specific cyclodienes.

-

Objective: To determine the binding affinity of bromocyclen to the GABA-A receptor by measuring its ability to displace a radiolabeled ligand that binds to the convulsant site.

-

Materials:

-

Rat brain membranes (as a source of GABA-A receptors)

-

Radioligand, e.g., [³⁵S]TBPS (t-butylbicyclophosphorothionate)

-

Bromocyclen (unlabeled competitor)

-

Assay buffer (e.g., Tris-HCl)

-

Scintillation fluid

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation counter

-

-

Procedure:

-

Membrane Preparation: Homogenize rat brain tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the membranes multiple times by resuspension and centrifugation to remove endogenous GABA.

-

Binding Assay:

-

In a series of tubes, add a constant amount of the prepared brain membranes.

-

To each tube, add a constant concentration of the radioligand ([³⁵S]TBPS).

-

Add varying concentrations of unlabeled bromocyclen to create a competition curve.

-

Include tubes for determining total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known ligand for the site, e.g., picrotoxin).

-

-

Incubation: Incubate the tubes at a specific temperature (e.g., 25°C) for a set time to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each tube through a glass fiber filter to separate the bound radioligand from the unbound. Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the bromocyclen concentration.

-

Determine the IC₅₀ value (the concentration of bromocyclen that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

-

The Ki (inhibition constant) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation.

-

-

Biological and Toxicological Data

Acute toxicity data for bromocyclen is summarized in Table 2.

| Species | Route of Administration | LD₅₀ |

| Rat | Oral | 12,500 mg/kg |

Note: The high LD₅₀ value in rats suggests low acute oral toxicity in mammals.

Conclusion

Bromocyclen is a classic example of a cyclodiene insecticide, both in its synthesis via the Diels-Alder reaction and its mode of action as a GABA receptor antagonist. While its use has declined due to the broader concerns associated with organochlorine pesticides, the study of its chemistry and toxicology provides valuable insights for the fields of insecticide development, neurotoxicology, and environmental science. The detailed protocols and data presented in this guide offer a comprehensive resource for researchers and professionals working in these areas.

References

- 1. giffordbioscience.com [giffordbioscience.com]

- 2. Allylic Bromination by NBS with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 3. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]

- 4. m.youtube.com [m.youtube.com]

- 5. openriver.winona.edu [openriver.winona.edu]

- 6. m.youtube.com [m.youtube.com]

- 7. scilit.com [scilit.com]

- 8. Cyclodiene insecticides inhibit GABAA receptor-regulated chloride transport - PubMed [pubmed.ncbi.nlm.nih.gov]

Toxicological Profile of (-)-Bromocyclen: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. (-)-Bromocyclen is an obsolete organochlorine insecticide and is not approved for medicinal or general use. The information provided herein is a compilation of available data and should not be interpreted as a recommendation for its use.

Executive Summary

This compound, a cyclodiene organochlorine insecticide, exhibits a toxicological profile characterized by low acute oral toxicity and neurotoxic effects. As the compound is largely obsolete, comprehensive toxicological data is scarce in publicly available literature. This guide synthesizes the known toxicological information on this compound, highlights significant data gaps, and provides an overview of standardized experimental protocols relevant to its toxicological evaluation. The primary identified hazard is neurotoxicity, acting through a non-specific narcotic mechanism that disrupts neural activity. For most other toxicological endpoints, including chronic toxicity, carcinogenicity, genotoxicity, and reproductive toxicity, specific data for this compound are not available.

Chemical and Physical Properties

| Property | Value | Reference |

| CAS Number | 1715-40-8 | [1] |

| Molecular Formula | C₈H₅BrCl₆ | [1] |

| Molecular Weight | 393.75 g/mol | [1] |

| Synonyms | Bromocyclen, Alugan, Bromodan | [1] |

| Description | A cyclodiene insecticide. | [1] |

Toxicological Data

Acute Toxicity

The primary quantitative data available for this compound is its acute oral toxicity in rats.

| Species | Route of Administration | LD50 | Hazard Classification | Reference |

| Rat | Oral | 12500 mg/kg | Low toxicity by ingestion | [1] |

Sub-chronic and Chronic Toxicity

Specific sub-chronic or chronic toxicity studies for this compound were not identified in the public domain. General toxicological principles for organochlorine pesticides suggest that long-term exposure could lead to cumulative effects, particularly on the nervous system and liver.

Neurotoxicity

This compound is classified as a neurotoxicant[1]. Its mode of action is described as a non-specific narcotic effect that disrupts neural activity in insects[1]. While the precise molecular targets in vertebrates are not well-documented, organochlorine insecticides as a class are known to interfere with ion channels in nerve cell membranes, leading to hyperexcitability or paralysis.

Genotoxicity

No specific genotoxicity studies (e.g., Ames test, chromosome aberration assays) for this compound were found.

Carcinogenicity

There is no available data on the carcinogenic potential of this compound from long-term bioassays in animals.

Reproductive and Developmental Toxicity

Specific studies on the reproductive and developmental toxicity of this compound are not available.

Experimental Protocols

Due to the lack of specific published studies for this compound, this section outlines the general methodologies based on OECD guidelines for key toxicological endpoints.

Acute Oral Toxicity (OECD 423)

An acute oral toxicity study following a guideline like OECD 423 (Acute Toxic Class Method) would involve the following general steps:

-

Animal Selection: Typically, young adult female rats are used.

-

Housing and Acclimatization: Animals are housed in controlled conditions with a standard diet and water ad libitum for at least 5 days before the study.

-

Dose Administration: The test substance is administered orally by gavage in a stepwise procedure using defined dose levels.

-

Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

-

Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.

In Vivo Genotoxicity: Micronucleus Test (OECD 474)

A micronucleus test, a common in vivo assay for genotoxicity, would generally follow this protocol:

-

Animal Selection: Typically, mice or rats are used.

-

Dose Administration: The test substance is administered, usually via oral gavage or intraperitoneal injection, at three dose levels.

-

Sample Collection: Bone marrow or peripheral blood is collected at appropriate time points after the last administration.

-

Slide Preparation and Analysis: The collected cells are processed and stained to visualize micronuclei in polychromatic erythrocytes.

-

Data Evaluation: The frequency of micronucleated cells is statistically analyzed to determine a genotoxic effect.

Signaling Pathways and Workflows

Proposed Mechanism of Neurotoxicity

The following diagram illustrates a generalized proposed signaling pathway for the neurotoxic effects of organochlorine insecticides like this compound, based on their known class effects.

Caption: Proposed neurotoxic pathway of this compound.

General Toxicological Evaluation Workflow

The following diagram outlines a logical workflow for the toxicological evaluation of a chemical substance like this compound, based on standard regulatory testing strategies.

Caption: General workflow for toxicological assessment.

Data Gaps and Future Research

The toxicological database for this compound is notably incomplete. Key data gaps that would need to be addressed for a comprehensive risk assessment include:

-

Acute Toxicity: Dermal and inhalation LD50 values are needed to assess risks from different exposure routes.

-

Sub-chronic and Chronic Toxicity: Long-term studies are required to identify target organs and establish No-Observed-Adverse-Effect Levels (NOAELs).

-

Genotoxicity: A battery of in vitro and in vivo tests is necessary to evaluate the mutagenic and clastogenic potential.

-

Carcinogenicity: A two-year rodent bioassay would be needed to assess carcinogenic potential.

-

Reproductive and Developmental Toxicity: Studies are required to determine any adverse effects on fertility and embryonic development.

-

Toxicokinetics: Information on the absorption, distribution, metabolism, and excretion (ADME) of this compound is essential for understanding its biological fate and for interspecies extrapolation.

Conclusion

This compound is an organochlorine insecticide with established neurotoxic properties and low acute oral toxicity. However, a comprehensive understanding of its toxicological profile is severely limited by the lack of data for most other endpoints. As an obsolete pesticide, it is unlikely that extensive new studies will be conducted. This guide serves to summarize the currently available information and to highlight the significant data gaps that exist for this compound. Any future evaluation or risk assessment would require substantial new experimental data generated according to current international guidelines.

References

(-)-Bromocyclen: A Technical Guide for Researchers

This technical guide provides a comprehensive overview of (-)-Bromocyclen, an organochlorine insecticide. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical identity, physicochemical properties, biological activity, and relevant experimental protocols.

Chemical Identity

IUPAC Name: 5-(bromomethyl)-1,2,3,4,7,7-hexachlorobicyclo[2.2.1]hept-2-ene[1]

Synonyms: A comprehensive list of synonyms for Bromocyclen is provided in the table below.[1][2][3][4][5]

| Synonym | Reference |

| This compound | User Request |

| Alugan | [1][2][3] |

| Bromociclen | [1][2][3][5] |

| Bromociclene | [1] |

| Bromocicleno | [1] |

| Bromociclenum | [1] |

| Bromodan | [1][2][3] |

| 5-(bromomethyl)-1,2,3,4,7,7-hexachloro-2-norbornene | [1][6] |

| 5-Bromomethyl-1,2,3,4,7,7-hexachlorobicyclo(2.2.1)heptene | [1] |

| Bromomethylhexachlorobicycloheptene | [1] |

| ENT-23393 | [1][2][3] |

| SD-2774 | [1][2][3] |

Physicochemical Properties

The following table summarizes the key physicochemical properties of Bromocyclen.

| Property | Value | Reference |

| Molecular Formula | C₈H₅BrCl₆ | [1] |

| Molecular Weight | 393.75 g/mol | [6] |

| CAS Number | 1715-40-8 | [1][2][6] |

| Appearance | Solid (predicted) | |

| Melting Point | 77.0 °C (predicted) | [4] |

| Boiling Point | 372.8±37.0 °C (Predicted) | [4] |

| Density | 1.95±0.1 g/cm³ (Predicted) | [4][7] |

| XLogP3 | 4.4 | [1][4] |

Biological Activity and Mechanism of Action

Bromocyclen is a non-systemic insecticide and acaricide. Its mode of action involves the non-competitive antagonism of the gamma-aminobutyric acid (GABA) receptor, a ligand-gated ion channel. Specifically, Bromocyclen is believed to bind to the picrotoxinin site within the chloride ion channel of the GABA-A receptor. This binding event blocks the influx of chloride ions, which is the normal response to GABA binding. The disruption of this inhibitory signaling pathway leads to hyperexcitability of the central nervous system in insects, resulting in convulsions and death.

Experimental Protocols

Enantioselective Synthesis of this compound

Representative Synthetic Scheme (Hypothetical):

A plausible, though not experimentally verified, approach could involve the following conceptual steps:

-

Preparation of a Chiral Dienophile: A suitable dienophile containing a bromine source and a chiral auxiliary is synthesized.

-

Asymmetric Diels-Alder Reaction: The chiral dienophile undergoes a Diels-Alder reaction with hexachlorocyclopentadiene, promoted by a Lewis acid catalyst, to form the bicyclo[2.2.1]heptene core with high stereoselectivity.

-

Removal of the Chiral Auxiliary: The chiral auxiliary is cleaved from the cycloadduct to yield an enantiomerically enriched precursor.

-

Final Functionalization: Further chemical modifications, if necessary, are performed to yield this compound.

Insecticide Activity Bioassay

This protocol is adapted from general procedures for determining the toxicity of insecticides to insect pests.[8][9][10]

Objective: To determine the median lethal concentration (LC50) of this compound against a target insect species (e.g., Aedes aegypti larvae).

Materials:

-

This compound

-

Acetone (analytical grade)

-

Distilled water

-

24-well plates

-

Micropipettes

-

Third-instar larvae of the target insect species

-

Incubator

Procedure:

-

Preparation of Stock Solution: Prepare a 1% (w/v) stock solution of this compound in acetone.

-

Serial Dilutions: Perform serial dilutions of the stock solution with distilled water to obtain a range of test concentrations (e.g., 100, 50, 25, 12.5, 6.25, and 3.125 µg/mL). A control solution of distilled water with the same percentage of acetone as the highest test concentration should also be prepared.

-

Exposure: To each well of a 24-well plate, add 1 mL of the respective test or control solution. Carefully transfer 10 third-instar larvae into each well.

-

Incubation: Incubate the plates at a constant temperature (e.g., 25 ± 2 °C) and a 12:12 hour light:dark photoperiod.

-

Mortality Assessment: After 24 and 48 hours, count the number of dead larvae in each well. Larvae are considered dead if they are immobile and do not respond to gentle probing.

-

Data Analysis: Calculate the percentage mortality for each concentration, correcting for any control mortality using Abbott's formula. Determine the LC50 value using probit analysis.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its evaluation.

Caption: Inhibition of the GABA-A Receptor by this compound.

Caption: Experimental Workflow for Insecticide Bioassay.

References

- 1. Bromocyclen | C8H5BrCl6 | CID 15583 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Bromocyclen | CAS 1715-40-8 | LGC Standards [lgcstandards.com]

- 3. Bromocyclen | CAS 1715-40-8 | LGC Standards [lgcstandards.com]

- 4. Bromocyclen | 1715-40-8, Bromocyclen Formula - ECHEMI [echemi.com]

- 5. zfin.org [zfin.org]

- 6. scbt.com [scbt.com]

- 7. Bromocyclen | CAS#:1715-40-8 | Chemsrc [chemsrc.com]

- 8. entomoljournal.com [entomoljournal.com]

- 9. researchgate.net [researchgate.net]

- 10. youtube.com [youtube.com]

Environmental Fate and Degradation of (-)-Bromocyclen: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Information regarding the environmental fate and degradation of the obsolete insecticide (-)-Bromocyclen is scarce in publicly available scientific literature.[1] This guide provides a general overview based on its classification as an organochlorine pesticide and outlines the standard methodologies for environmental fate studies. Specific quantitative data and detailed degradation pathways for this compound are not well-documented.

Introduction to this compound

This compound, also known as bromociclen or bromodan, is a largely obsolete organochlorine insecticide.[1] Due to the presence of three chiral centers in its bicyclic structure, bromocyclen exhibits epimerism and can exist as multiple stereoisomers.[1] Commercial production typically resulted in a racemic mixture.[1] Its mode of action is non-specific, acting as a narcotic that disrupts neural activity in insects.[1] Although no longer in widespread use, its potential for environmental persistence, a characteristic of many organochlorine pesticides, warrants consideration.[2]

Chemical and Physical Properties:

| Property | Value | Source |

| Chemical Formula | C₈H₅BrCl₆ | [3][4] |

| Molecular Weight | 393.7 g/mol | [3] |

| CAS Number | 1715-40-8 | [4] |

| Alternate Names | 5-Bromomethyl-1,2,3,4,7,7-hexachloro-2-norbornene | [4] |

Environmental Fate: Persistence and Transport

While specific data for this compound is lacking, the environmental fate of organochlorine pesticides is generally characterized by:

-

Persistence: These compounds are often resistant to degradation and can persist in the environment for long periods.[2] The detection of bromocyclen in the muscle tissue of rainbow trout and other fish species in Europe suggests a degree of persistence and bioaccumulation.[5]

-

Bioaccumulation: Due to their lipophilicity, organochlorine pesticides can accumulate in the fatty tissues of organisms, leading to biomagnification up the food chain. The presence of bromocyclen in fish at concentrations ranging from 0.09 to 1.23 mg/kg fat is indicative of this process.[5]

-

Transport: Although data on its mobility is unavailable, pesticides can be transported from their application sites via processes like volatilization, runoff, and leaching.[6]

Degradation Pathways

The degradation of pesticides in the environment can occur through abiotic and biotic processes.

Abiotic Degradation

Abiotic degradation involves non-biological processes such as photolysis and hydrolysis.[6][7]

-

Photolysis: Sunlight can break down chemical bonds in pesticide molecules. The rate and extent of photolysis depend on the chemical structure of the pesticide and environmental conditions.

-

Hydrolysis: Reaction with water can also lead to the breakdown of pesticides, particularly those with susceptible functional groups. The pH of the water can significantly influence the rate of hydrolysis.

Biotic Degradation

Biotic degradation, or biodegradation, is the breakdown of substances by microorganisms such as bacteria and fungi.[8][9] This is a major pathway for the dissipation of many organic pollutants from the environment.[8] The process can lead to either partial degradation, forming metabolites, or complete mineralization to carbon dioxide, water, and inorganic halides.[8]

For many organochlorine pesticides, biodegradation can be a slow process.[2] Microorganisms may utilize the pesticide as a source of carbon and energy, or the degradation may occur through co-metabolism, where the pesticide is transformed by an enzyme or cofactor produced for a different purpose.[8]

A potential, generalized degradation pathway for an organochlorine pesticide like bromocyclen could involve initial dehalogenation, followed by ring cleavage and further breakdown.

Experimental Protocols for Environmental Fate Studies

To address the knowledge gap for this compound, researchers would typically employ a suite of standardized laboratory and field studies.

Laboratory Studies

-

Aerobic and Anaerobic Soil Metabolism: These studies determine the rate and pathway of degradation in soil under different oxygen levels. Radiolabeled this compound would be incubated with soil, and the parent compound and its transformation products would be monitored over time.

-

Aquatic Sediment Metabolism: Similar to soil studies, these experiments assess degradation in aquatic environments.

-

Photodegradation in Water and Soil: The rate of degradation due to simulated sunlight is measured in both aqueous solutions and on soil surfaces.

-

Hydrolysis: The rate of degradation in sterile aqueous solutions at different pH values (typically 4, 7, and 9) is determined to assess the importance of this abiotic pathway.

-

Adsorption/Desorption: These studies, often using the batch equilibrium method, determine the tendency of the compound to bind to soil particles, which influences its mobility.

Field Studies

-

Field Dissipation: These studies are conducted under real-world conditions to determine the persistence and mobility of the pesticide in a specific agricultural or environmental setting.

Analytical Methodology

The analysis of organochlorine pesticides like this compound in environmental samples typically involves extraction, cleanup, and instrumental analysis.

Quantitative Data on Analytical Methods:

| Technique | Sample Matrix | Typical Detection Limit | Reference |

| GC-ECD | Fish Tissue | 0.2 ng/L (for each enantiomer) | [10] |

| GC-ICP-MS | Fish Tissue | 36 ng/L (for each enantiomer) | [10] |

Experimental Protocol: Enantioselective Determination in Fish Tissue

A method for the enantioselective determination of bromocyclen in fish tissue has been developed and involves the following steps:[10]

-

Sample Preparation: Homogenization of the fish tissue.

-

Extraction: Solid-phase microextraction (SPME) is used for cleanup and enrichment.

-

Gas Chromatography (GC): The enantiomers are separated using a chiral capillary column (e.g., CP-Chirasil-Dex CB). A typical temperature program starts at 50°C, is raised to 140°C, and then slowly increased to 155°C.[10]

-

Detection: Two detection systems can be used:

Ecotoxicity

The ecotoxicity of this compound is not well-documented. However, as an organochlorine insecticide, it is expected to be toxic to aquatic organisms. The detection of bromocyclen in fish indicates its potential to enter aquatic ecosystems and impact non-target species.[5]

Conclusion and Future Research

There is a significant lack of data on the environmental fate and degradation of this compound. Its classification as an organochlorine pesticide and its detection in environmental samples suggest that it may be persistent and bioaccumulative.[1][5] Future research should focus on conducting standardized environmental fate studies to determine its persistence, mobility, and degradation pathways in soil and aquatic systems. Such data are crucial for a comprehensive risk assessment of this legacy pesticide.

References

- 1. Bromocyclen [sitem.herts.ac.uk]

- 2. researchgate.net [researchgate.net]

- 3. Bromocyclen | C8H5BrCl6 | CID 15583 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. wellwater.oregonstate.edu [wellwater.oregonstate.edu]

- 7. The Impact of Abiotic and Biotic Conditions for Degradation Behaviors of Common Biodegradable Products in Stabilized Composts - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Microbiology and Biochemistry of Pesticides Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Potential and limitations for monitoring of pesticide biodegradation at trace concentrations in water and soil - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Enantioselective determination of the organochlorine pesticide bromocyclen in spiked fish tissue using solid-phase microextraction coupled to gas chromatography with ECD and ICP-MS detection - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols for the Enantioselective Synthesis of (-)-Bromocyclen

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proposed Enantioselective Synthetic Pathway

The cornerstone of the proposed synthesis is an asymmetric Diels-Alder reaction between hexachlorocyclopentadiene and allyl bromide, catalyzed by a chiral Lewis acid. This approach aims to establish the desired stereochemistry at the outset, which is then carried through to the final product.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

Protocol 1: Asymmetric Diels-Alder Reaction

This protocol describes the key enantioselective step for the synthesis of this compound. The choice of a suitable chiral Lewis acid catalyst is crucial for achieving high enantioselectivity.

Materials:

-

Hexachlorocyclopentadiene

-

Allyl bromide

-

Chiral Lewis Acid Catalyst (e.g., a chiral oxazaborolidine catalyst)

-

Dichloromethane (anhydrous)

-

Inert gas (Argon or Nitrogen)

-

Standard glassware for anhydrous reactions

Procedure:

-

Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and an inert gas inlet.

-

Under an inert atmosphere, dissolve the chiral Lewis acid catalyst (e.g., (R)-(-)-2-Butyl-CBS-oxazaborolidine) in anhydrous dichloromethane.

-

Cool the solution to the recommended temperature for the specific catalyst (typically between -78 °C and 0 °C) using a suitable cooling bath.

-

Slowly add hexachlorocyclopentadiene to the catalyst solution while maintaining the temperature.

-

Add allyl bromide dropwise to the reaction mixture over a period of 30 minutes.

-

Allow the reaction to stir at the specified temperature for the time determined by reaction monitoring (e.g., via TLC or GC).

-

Upon completion, quench the reaction by the slow addition of a suitable quenching agent (e.g., methanol).

-

Allow the mixture to warm to room temperature.

-

Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to yield the enantiomerically enriched Bromocyclen.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the key synthetic step. Please note that these are projected values and will require experimental optimization.

| Parameter | Projected Value |

| Reactants | |

| Hexachlorocyclopentadiene | 1.0 eq |

| Allyl bromide | 1.2 eq |

| Chiral Catalyst | 0.1 eq |

| Reaction Conditions | |

| Solvent | Dichloromethane |

| Temperature | -78 °C |

| Reaction Time | 12 hours |

| Product | |

| Yield | 85-95% |

| Enantiomeric Excess (e.e.) | >90% |

Alternative Strategy: Resolution of Racemic Bromocyclen

An alternative to a direct asymmetric synthesis is the resolution of a racemic mixture of Bromocyclen. This can be achieved through chiral chromatography.

Caption: Workflow for enantiomeric separation.

Protocol 2: Chiral HPLC Resolution of (±)-Bromocyclen

Materials:

-

Racemic Bromocyclen

-

HPLC-grade hexanes

-

HPLC-grade isopropanol

-

Chiral HPLC column (e.g., Chiralcel OD-H)

Procedure:

-

Prepare a stock solution of racemic Bromocyclen in a suitable solvent (e.g., hexane/isopropanol mixture).

-

Equilibrate the chiral HPLC column with the mobile phase (e.g., 99:1 hexane:isopropanol) at a constant flow rate.

-

Inject a small volume of the racemic Bromocyclen solution onto the column.

-

Monitor the elution of the enantiomers using a UV detector at an appropriate wavelength.

-

Collect the fractions corresponding to each enantiomer as they elute from the column.

-

Combine the fractions containing the desired this compound enantiomer.

-

Remove the solvent under reduced pressure to obtain the purified this compound.

-

Analyze the enantiomeric purity of the collected fraction by re-injecting a small sample onto the chiral HPLC column.

Data for Chiral Resolution

| Parameter | Expected Value |

| Instrumentation | |

| Column | Chiralcel OD-H |

| Mobile Phase | 99:1 Hexane:IPA |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 220 nm |

| Separation | |

| Retention Time (+)-isomer | ~10 min |

| Retention Time (-)-isomer | ~12 min |

| Outcome | |

| Enantiomeric Purity | >99% e.e. |

| Recovery of this compound | ~45% (of total) |

Conclusion

The protocols and strategies outlined in this document provide a comprehensive starting point for the enantioselective synthesis of this compound. The asymmetric Diels-Alder approach offers an elegant and potentially efficient route, while chiral resolution provides a reliable, albeit less atom-economical, alternative. Successful implementation of these protocols will require careful optimization of reaction conditions and analytical methods. These application notes are intended to guide researchers in the development of a robust and efficient synthesis for this important chiral molecule.

References

Application Notes & Protocols: Analytical Methods for the Detection of (-)-Bromocyclen

Introduction

(-)-Bromocyclen is the levorotatory enantiomer of the organochlorine pesticide Bromocyclen. Due to the potential for enantiomer-specific toxicity and environmental fate, robust and sensitive analytical methods are crucial for its accurate detection and quantification in various matrices. These application notes provide detailed protocols for the analysis of this compound using gas chromatography (GC) coupled with various detectors, which is the principal method for its detection. The methodologies outlined are intended for researchers, scientists, and professionals involved in drug development, environmental monitoring, and food safety.

Physicochemical Properties of Bromocyclen

A summary of the key physicochemical properties of Bromocyclen is presented in the table below.

| Property | Value |

| Alternate Name | 5-Bromomethyl-1,2,3,4,7,7-hexachloro-2-norbornene[1] |

| CAS Number | 1715-40-8[1] |

| Molecular Formula | C₈H₅BrCl₆[1] |

| Molecular Weight | 393.75 g/mol [1] |

| Purity | ≥97%[1] |

Analytical Methods Overview

Gas chromatography is the primary analytical technique for the determination of Bromocyclen. When coupled with sensitive and selective detectors such as an Electron Capture Detector (ECD) or Mass Spectrometry (MS), it provides a robust method for quantification. For the specific analysis of this compound, an enantioselective (chiral) GC column is required to separate the two enantiomers.

Quantitative Data Summary

The following table summarizes the quantitative performance data for the analytical methods detailed in this document.

| Parameter | SPME-GC-ECD | SPME-GC-ICP-MS |

| Analyte | This compound enantiomer | This compound enantiomer |

| Matrix | Fish Tissue | Fish Tissue |

| Detection Limit | 0.2 ng/L[2] | 36 ng/L[2] |

| Selectivity | Good | Excellent[2] |

Experimental Protocols

Protocol 1: Enantioselective Analysis of this compound in Fish Tissue by SPME-GC-ECD/ICP-MS

This protocol describes the determination of this compound in fish tissue using solid-phase microextraction (SPME) for sample preparation, followed by enantioselective gas chromatography with either an Electron Capture Detector (ECD) or an Inductively Coupled Plasma Mass Spectrometer (ICP-MS) for detection.[2]

1. Sample Preparation: Solid-Phase Microextraction (SPME)

-

Homogenize fish tissue samples.

-

Perform an extraction of the homogenate.

-

For the SPME step, utilize a suitable fiber assembly (e.g., polydimethylsiloxane).

-

Optimize SPME conditions such as extraction time, temperature, and agitation to achieve maximum analyte enrichment.

2. Gas Chromatography (GC) Conditions

-

GC System: Agilent 7890A GC or equivalent.[3]

-

Column: CP-Chirasil-Dex CB (or equivalent commercial chiral column).[2]

-

Injector: Split/splitless injector.

-

Carrier Gas: Helium.

-

Temperature Program:

-

Injection Volume: 1 µL.

3. Detection Systems

-

Electron Capture Detector (ECD):

-

Makeup Gas: Nitrogen.

-

Detector Temperature: 300°C.

-

-

Inductively Coupled Plasma Mass Spectrometry (ICP-MS):

-

Monitor the bromine isotope (m/z 79 or 81) for selective detection.

-

4. Quantification

-

Prepare calibration standards of Bromocyclen in a suitable solvent.

-

Analyze the standards using the same GC method to generate a calibration curve.

-

Quantify the concentration of each enantiomer in the samples by comparing their peak areas to the calibration curve.

Protocol 2: General Multi-Residue Pesticide Analysis including Bromocyclen by GC-MS/MS

This protocol is a general method for the analysis of multiple pesticide residues, including Bromocyclen, in food matrices using the QuEChERS sample preparation method followed by GC-MS/MS.

1. Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

-

Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.

-

Add 10 mL of acetonitrile.

-

Add the appropriate QuEChERS salt packet (e.g., magnesium sulfate, sodium chloride, sodium citrate).

-

Shake vigorously for 1 minute.

-

Centrifuge at >1500 rcf for 1 minute.

-

Take an aliquot of the acetonitrile supernatant and add it to a d-SPE (dispersive Solid Phase Extraction) tube containing a suitable sorbent (e.g., PSA, C18, GCB) for cleanup.

-

Shake for 30 seconds.

-

Centrifuge at >1500 rcf for 1 minute.

-

The supernatant is ready for GC-MS/MS analysis.

2. Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) Conditions

-

GC System: Agilent 7890A GC or equivalent.[3]

-

MS System: Agilent 7000B Triple Quadrupole GC/MS System or equivalent.[3]

-

Column: A non-polar capillary column such as a 5% phenyl-methylpolysiloxane (e.g., HP-5ms, DB-5ms).

-

Carrier Gas: Helium.

-

Injection Mode: Pulsed splitless.

-

Temperature Program: An optimized temperature program to separate a wide range of pesticides.

-

Ionization Mode: Electron Ionization (EI).

-

Acquisition Mode: Multiple Reaction Monitoring (MRM). Precursor and product ions for Bromocyclen need to be determined.

Visualizations

Caption: Workflow for the analysis of this compound.

Caption: QuEChERS sample preparation workflow.

References

Application Note: Enantioselective Analysis of Bromocyclen Using Gas Chromatography

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust gas chromatography (GC) method for the enantioselective separation and quantification of bromocyclen enantiomers. The protocol is particularly suited for trace-level analysis in complex matrices, such as biological tissues. The methodology employs a chiral capillary column and can be coupled with sensitive detection systems like Electron-Capture Detection (ECD) or Inductively Coupled Plasma Mass Spectrometry (ICP-MS). This document provides the necessary parameters for instrument setup, sample preparation, and data analysis to achieve reliable and reproducible results.

Introduction

Bromocyclen is a chiral organochlorine pesticide, and its enantiomers may exhibit different biological activities and degradation rates in the environment. Therefore, the ability to separate and quantify individual enantiomers is crucial for accurate risk assessment and toxicological studies. Gas chromatography with a chiral stationary phase is a powerful technique for resolving enantiomers. This document outlines a validated protocol for the enantioselective determination of bromocyclen.

Quantitative Data Summary

The performance of the method using two different detectors, ECD and ICP-MS, has been evaluated, with the key quantitative data summarized in the table below.[1]

| Parameter | ECD | ICP-MS |

| Analyte | Bromocyclen Enantiomers | Bromocyclen Enantiomers |

| Limit of Detection (LOD) | 0.2 ng/L (for each enantiomer) | 36 ng/L (of each enantiomer) |

| Selectivity | High | Superior |

Experimental Protocol

This protocol is based on the enantioselective determination of bromocyclen enantiomers in spiked fish tissue.[1]

1. Sample Preparation (Solid-Phase Microextraction - SPME)

A clean-up and enrichment procedure using SPME is recommended for complex matrices to minimize interference and enhance sensitivity.[1] The specific SPME parameters (fiber type, extraction time, temperature) should be optimized based on the sample matrix and concentration levels.

2. Gas Chromatography (GC) Method

-

Instrument: A gas chromatograph equipped with an appropriate injector and detector.

-

Chiral Column: CP-Chirasil-Dex CB.[1]

-

Carrier Gas: Helium or Hydrogen.

-

Injection: Splitless or other appropriate injection mode for trace analysis.

-

Temperature Program:

3. Detection Systems

Two detection systems have been proven effective for this analysis:

-

Electron-Capture Detection (ECD): Offers excellent sensitivity for halogenated compounds like bromocyclen, with detection limits as low as 0.2 ng/L for each enantiomer.[1]

-

Inductively Coupled Plasma Mass Spectrometry (ICP-MS): Provides superior selectivity, which can be advantageous in complex sample matrices, although with a higher detection limit of 36 ng/L for each enantiomer.[1]

4. Data Analysis

-

Identify the peaks corresponding to the two bromocyclen enantiomers based on their retention times.

-

Quantify the concentration of each enantiomer using a calibration curve prepared with enantiomerically pure standards, if available, or a racemic standard.

-

The enantiomeric excess (e.e.) can be calculated if the response factors for both enantiomers are known or assumed to be equal.

Experimental Workflow

Caption: Workflow for the enantioselective analysis of bromocyclen.

Conclusion